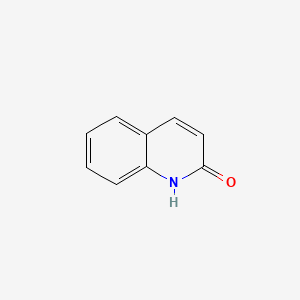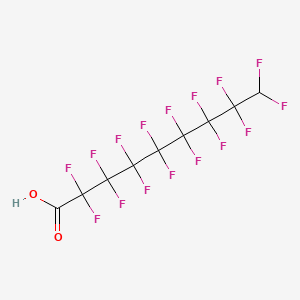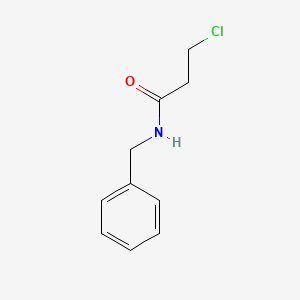
Chlorproethazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Chlorproethazine is a member of phenothiazines.
Applications De Recherche Scientifique
Antimycobacterial Activity
Chlorproethazine, as a member of the phenothiazines, has been studied for its antimycobacterial activity against multidrug-resistant strains of Mycobacterium tuberculosis. The research found that phenothiazines like chlorproethazine may be considered as adjuvants for managing freshly diagnosed tuberculosis, especially in populations with a high prevalence of multidrug-resistant strains (Viveiros, Bosne-David, & Amaral, 2000).
Toxicogenomic Studies
Chlorproethazine has been part of toxicogenomic studies to identify cellular targets and off-targets of medical compounds. These studies use organisms like Saccharomyces cerevisiae for dissection of complex biological processes, given the evolutionary conservation of many pathways between yeast and humans (Caldara et al., 2017).
Enhancement of Antibiotic Activity
Research indicates that chlorproethazine and other phenothiazines enhance the activity of antibiotics against multi-drug resistant Mycobacterium tuberculosis. This suggests a potential role for chlorproethazine as an adjunct to conventional antibiotic regimens in the treatment of tuberculosis, especially in areas with high prevalence of resistant strains (Viveiros & Amaral, 2001).
Antipsychotic Properties and Historical Context
Chlorproethazine is related to the discovery and development of chlorpromazine, a phenothiazine antipsychotic. The history of these drugs is crucial for understanding their role in psychiatric treatment and their potential off-target effects (López-Muñoz et al., 2005).
Antiviral Activity
Studies have explored the potential antiviral activity of chlorproethazine and related phenothiazines. These drugs may inhibit virus infection and replication, showing promise in antiviral drug development. Further research in this field is necessary to confirm their efficacy and safety (Otręba, Kośmider, & Rzepecka-Stojko, 2020).
Interaction with Other Compounds and Surfaces
Research has also been conducted on the interaction of chlorproethazine with other compounds and materials. This includes its behavior in combination with other drugs or when applied to different surfaces, relevant for biomedical applications (Azum et al., 2018).
Propriétés
Numéro CAS |
84-01-5 |
|---|---|
Nom du produit |
Chlorproethazine |
Formule moléculaire |
C19H23ClN2S |
Poids moléculaire |
346.9 g/mol |
Nom IUPAC |
3-(2-chlorophenothiazin-10-yl)-N,N-diethylpropan-1-amine |
InChI |
InChI=1S/C19H23ClN2S/c1-3-21(4-2)12-7-13-22-16-8-5-6-9-18(16)23-19-11-10-15(20)14-17(19)22/h5-6,8-11,14H,3-4,7,12-13H2,1-2H3 |
Clé InChI |
DBOUGBAQLIXZLV-UHFFFAOYSA-N |
SMILES |
CCN(CC)CCCN1C2=CC=CC=C2SC3=C1C=C(C=C3)Cl |
SMILES canonique |
CCN(CC)CCCN1C2=CC=CC=C2SC3=C1C=C(C=C3)Cl |
Autres numéros CAS |
84-01-5 |
Numéros CAS associés |
4611-02-3 (mono-hydrochloride) |
Synonymes |
3-chloro-10-(3-diethylaminopropyl)phenothiazine chlorproethazine chlorproethazine hydrochloride chlorproethazine monohydrochloride Neuriplège |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



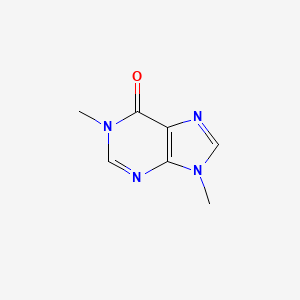

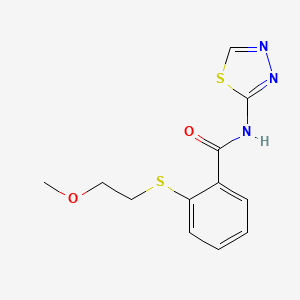
![4-Methoxy-6-[5-(4-methoxyphenyl)-1,2-dihydropyrazol-3-ylidene]-1-cyclohexa-2,4-dienone](/img/structure/B1204811.png)
![3-(3,4-Dimethoxyphenyl)imidazo[1,5-a]pyridine](/img/structure/B1204812.png)


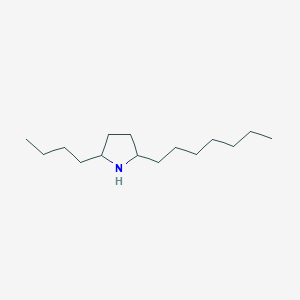
![[6-[[12-[3,4-Dihydroxy-6,6-dimethyl-5-(2-methylpropanoyloxy)oxan-2-yl]oxy-11-ethyl-8-hydroxy-18-(1-hydroxyethyl)-9,13,15-trimethyl-2-oxo-1-oxacyclooctadeca-3,5,9,13,15-pentaen-3-yl]methoxy]-4-hydroxy-5-methoxy-2-methyloxan-3-yl] 3,5-dichloro-2-ethyl-4,6-dihydroxybenzoate](/img/structure/B1204817.png)
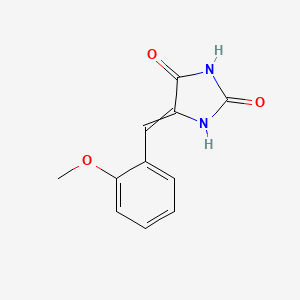
![1,1-Diamino-4-(2-hydroxyphenyl)-2-[(2-hydroxyphenyl)methylidene]but-3-ene-1,3-disulfonic acid](/img/structure/B1204821.png)
